molecular formula C28H23NO9 B14157505 methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 1004880-63-0

methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B14157505
CAS No.: 1004880-63-0
M. Wt: 517.5 g/mol
InChI Key: VZAHOSALCPHDSX-KRWDZBQOSA-N
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Description

Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized with the benzyloxycarbonyl-protected L-alanine. The final step involves esterification with methyl 4-hydroxybenzoate under specific reaction conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield and purity through process engineering and the use of automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromenone and benzoate moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

1004880-63-0

Molecular Formula

C28H23NO9

Molecular Weight

517.5 g/mol

IUPAC Name

methyl 4-[4-oxo-7-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]oxychromen-3-yl]oxybenzoate

InChI

InChI=1S/C28H23NO9/c1-17(29-28(33)36-15-18-6-4-3-5-7-18)26(31)38-21-12-13-22-23(14-21)35-16-24(25(22)30)37-20-10-8-19(9-11-20)27(32)34-2/h3-14,16-17H,15H2,1-2H3,(H,29,33)/t17-/m0/s1

InChI Key

VZAHOSALCPHDSX-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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